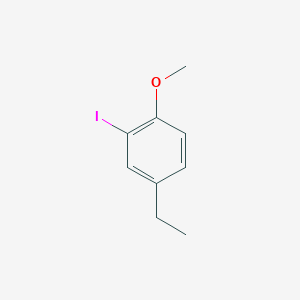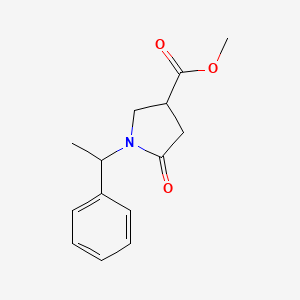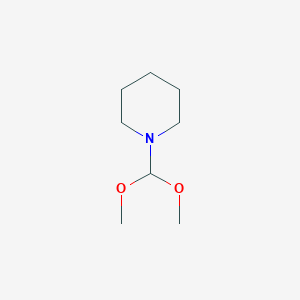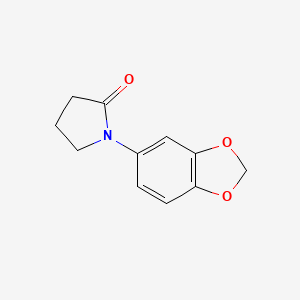
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- is an organic compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This particular compound is known for its applications in various fields, including dyeing, antimicrobial activities, and as a building block for more complex chemical structures .
Métodos De Preparación
The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction conditions often include heating and the use of solvents such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death . In antitumor research, it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar compounds to 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- include other enaminones and dimethylamino derivatives. For example:
N,N-Dimethyl-1,3-diaminopropane: Used in similar synthetic applications.
N,N-Dimethyl enaminones: These compounds also serve as building blocks for heterocycles and have similar biological activities. The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3 |
Clave InChI |
IUVYDBZSZDZCMG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-methoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8812497.png)







![9-Chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B8812558.png)
